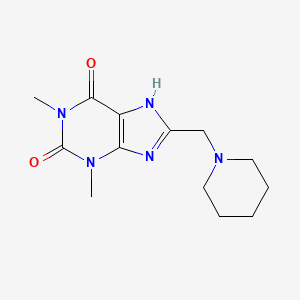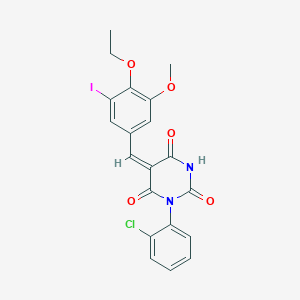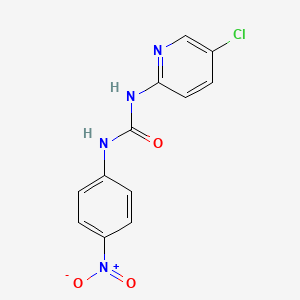![molecular formula C13H10Cl3N3O B5182555 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. This compound is a member of the pyrazolo[1,5-a]benzimidazole family, which has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Scientific Research Applications
2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. Several studies have investigated its potential as a therapeutic agent for cancer and viral infections. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against herpes simplex virus type 1 and 2, and human cytomegalovirus.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in DNA synthesis, which could explain its antitumor and antiviral activities.
Biochemical and Physiological Effects:
Studies have shown that 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. The compound has also been found to inhibit the production of inflammatory cytokines, which could have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is its high purity and stability, which makes it suitable for use in lab experiments. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone. One area of interest is its potential as a therapeutic agent for viral infections, particularly herpes simplex virus. Further studies are needed to determine the mechanism of action of the compound against viral infections and to optimize its antiviral activity. Another area of interest is the use of the compound in combination with other anticancer drugs to enhance its efficacy. Additionally, studies are needed to determine the safety and toxicity of the compound in vivo, which is an important consideration for its potential use in clinical settings.
Synthesis Methods
The synthesis of 2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone involves the reaction of 2,4-dimethyl-3H-pyrazole with o-phenylenediamine to form 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole. This intermediate is then reacted with 2,2,2-trichloroacetyl chloride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
properties
IUPAC Name |
2,2,2-trichloro-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-7-10(11(20)13(14,15)16)12-18(2)8-5-3-4-6-9(8)19(12)17-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKRVJPPIAXCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)
![N-methyl-N-(2-pyridinylmethyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5182522.png)
![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)

![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)


![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)